2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
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Description
The compound “2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile” has a molecular formula of C14H18N2O4S2. It has an average mass of 342.434 Da and a monoisotopic mass of 342.070801 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile” are not specified in the sources I found. The compound has a molecular formula of C14H18N2O4S2, an average mass of 342.434 Da, and a monoisotopic mass of 342.070801 Da .Scientific Research Applications
Pharmaceutical and Medicinal Significance
Sulfonyl and sulfonamide motifs, similar to the structure of "2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile," have been extensively studied for their pharmacological properties. These compounds offer a high degree of structural diversity crucial for developing new therapeutic agents. More than 150 FDA-approved sulfur (SVI)-based drugs are currently available, demonstrating the importance of these compounds in treating various diseases with significant therapeutic power. Such diversity highlights the potential of sulfonyl benzonitriles in medicinal chemistry and drug discovery (Zhao et al., 2018).
Antioxidant Capacity and Chemical Stability
The sulfonyl group's introduction into compounds has been linked to improved antioxidant capacities and chemical stabilities. These attributes are essential for developing drugs that require resistance against oxidative degradation or for substances intended for long-term storage. Studies on related sulfonyl-based compounds have elucidated reaction pathways and degradation processes, providing insights into designing more stable and effective therapeutic agents (Ilyasov et al., 2020).
Environmental and Health Implications
Understanding the environmental stability and degradation pathways of sulfonyl and sulfonamide compounds has significant implications for their safety and efficacy as pharmaceutical agents. Research on similar compounds has provided valuable information on their environmental fate, potential for bioaccumulation, and impacts on human health. These studies are crucial for assessing the long-term effects of new drugs and for ensuring that they are safe for both patients and the environment (Liu & Avendaño, 2013).
properties
IUPAC Name |
2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-11(2)10-21(17,18)13-8-16(9-13)22(19,20)14-6-4-3-5-12(14)7-15/h3-6,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSGHOGOKYBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile |
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